molecular formula C17H21NO2 B13504686 Benzyl (((1r,4r)-4-ethynylcyclohexyl)methyl)carbamate

Benzyl (((1r,4r)-4-ethynylcyclohexyl)methyl)carbamate

Cat. No.: B13504686
M. Wt: 271.35 g/mol
InChI Key: CKVITEPJNKKELL-UHFFFAOYSA-N
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Description

Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, an ethynylcyclohexyl moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine, (1r,4r)-4-ethynylcyclohexylmethylamine, under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-{[(1r,4r)-4-ethynylcyclohexyl]methyl}carbamate is unique due to its ethynylcyclohexyl moiety, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in organic chemistry .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

benzyl N-[(4-ethynylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C17H21NO2/c1-2-14-8-10-15(11-9-14)12-18-17(19)20-13-16-6-4-3-5-7-16/h1,3-7,14-15H,8-13H2,(H,18,19)

InChI Key

CKVITEPJNKKELL-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(CC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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